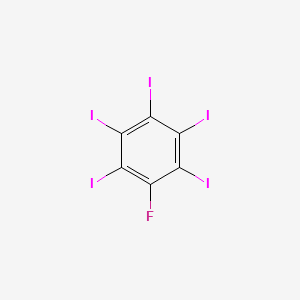

1-Fluoro-2,3,4,5,6-pentaiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

64349-88-8 |

|---|---|

Formule moléculaire |

C6FI5 |

Poids moléculaire |

725.58 g/mol |

Nom IUPAC |

1-fluoro-2,3,4,5,6-pentaiodobenzene |

InChI |

InChI=1S/C6FI5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |

Clé InChI |

HXQAHAREZFJKPP-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(C(=C(C(=C1I)I)I)I)I)F |

Origine du produit |

United States |

Foundational & Exploratory

A Proposed Synthetic Route for 1-Fluoro-2,3,4,5,6-pentaiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed, multi-step synthetic pathway for the novel compound 1-fluoro-2,3,4,5,6-pentaiodobenzene. Due to the absence of published literature on the direct synthesis of this specific molecule, this document presents a hypothetical yet scientifically grounded approach. The proposed synthesis commences with the exhaustive iodination of fluorobenzene, a readily available starting material. This guide provides detailed, albeit theoretical, experimental protocols, quantitative data estimates, and a visual representation of the synthetic workflow. It is intended to serve as a foundational resource for researchers seeking to synthesize this and other polyhalogenated aromatic compounds.

Introduction

Polyhalogenated aromatic compounds are of significant interest in various fields, including materials science, medicinal chemistry, and as versatile intermediates in organic synthesis. The unique electronic properties imparted by multiple halogen substituents can profoundly influence a molecule's reactivity, stability, and biological activity. This guide focuses on the proposed synthesis of a previously undocumented compound: this compound. The presence of a fluorine atom in conjunction with five iodine atoms on a benzene ring is anticipated to result in a molecule with distinct chemical and physical properties.

The synthetic strategy detailed herein is based on the principles of electrophilic aromatic substitution, specifically, the exhaustive iodination of a fluorinated aromatic precursor. While direct fluorination of aromatic rings can be challenging to control, starting with fluorobenzene and introducing the iodine atoms is a more viable approach.[1][2][3] The iodination of benzene is an electrophilic aromatic substitution reaction that requires an oxidizing agent to generate a potent electrophile from molecular iodine.[1][2]

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process involving the sequential iodination of fluorobenzene. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, although it is deactivating overall.[4][5][6] Therefore, the initial iodination is expected to yield a mixture of 1-fluoro-2-iodobenzene and 1-fluoro-4-iodobenzene. Subsequent iodination steps will proceed to fill the remaining vacant positions on the aromatic ring until the fully substituted product is achieved.

The general method for polyiodination involves the use of iodine in the presence of a strong oxidizing agent, such as periodic acid, in a sulfuric acid medium.[7] This combination generates a highly electrophilic iodine species, capable of substituting multiple hydrogen atoms on the benzene ring.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound from fluorobenzene.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocols

The following protocols are theoretical and based on general procedures for exhaustive iodination of aromatic compounds.[7] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary in a laboratory setting.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Fluorobenzene | Reagent | Sigma-Aldrich |

| Iodine (I₂) | ACS Reagent | Fisher Scientific |

| Periodic Acid (H₅IO₆) | 99% | Acros Organics |

| Sulfuric Acid (H₂SO₄) | 98% | VWR |

| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | J.T. Baker |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | EMD Millipore |

| Hexane | ACS Grade | Pharmco-AAPER |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-wise Iodination Procedure

Step 1 & 2: Synthesis of Polyiodinated Fluorobenzene Intermediates

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add concentrated sulfuric acid (98%). Cool the flask in an ice bath.

-

Reagent Addition: Slowly add fluorobenzene to the cooled sulfuric acid with vigorous stirring. In a separate beaker, prepare a slurry of iodine (I₂) and periodic acid (H₅IO₆) in a small amount of sulfuric acid.

-

Reaction Execution: Add the iodine/periodic acid slurry portion-wise to the fluorobenzene/sulfuric acid mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of mono-, di-, tri-, and tetra-iodinated fluorobenzenes.

-

Work-up: After the desired level of iodination is achieved (as determined by monitoring), cool the reaction mixture to room temperature and pour it carefully over crushed ice. The crude product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and then with a saturated solution of sodium thiosulfate to remove any unreacted iodine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/dichloromethane) or by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Reaction Setup: The polyiodinated fluorobenzene mixture obtained from the previous steps is subjected to a final, more forcing iodination step. The setup is similar to the previous steps.

-

Reagent Addition: The mixture of iodinated fluorobenzenes is dissolved or suspended in concentrated sulfuric acid. A fresh slurry of iodine and periodic acid is prepared and added portion-wise.

-

Reaction Execution: The reaction mixture is heated to a higher temperature (e.g., 80-100 °C) for an extended period (e.g., 24-48 hours) to drive the reaction to completion.

-

Monitoring and Work-up: The reaction is monitored for the disappearance of the less-iodinated species and the appearance of the desired pentaiodinated product. The work-up procedure is identical to the one described for the previous steps.

-

Final Purification: The final product, this compound, is expected to be a high-melting solid. Purification can be achieved by recrystallization from a high-boiling solvent or by sublimation under high vacuum.

Estimated Quantitative Data

The following table presents hypothetical quantitative data for the proposed synthesis. These values are estimates based on typical yields for similar electrophilic aromatic substitution reactions and would require experimental validation.

| Step | Starting Material | Molar Ratio (Substrate:I₂:H₅IO₆) | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1 & 2 | Fluorobenzene | 1 : 2.5 : 0.5 | 60-70 | 12-24 | 60-70 (as a mixture) |

| 3 | Polyiodinated mixture | 1 : 1.5 : 0.3 | 80-100 | 24-48 | 40-50 |

Characterization of the Final Product

The structure of the final product, this compound, would need to be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR should show a singlet, and ¹³C NMR will have a characteristic pattern for the substituted benzene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F and C-I stretching vibrations.

-

Melting Point: A sharp melting point will indicate the purity of the compound.

-

Elemental Analysis: To confirm the percentage composition of C, H, F, and I.

Safety Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

-

Periodic Acid: A strong oxidizing agent. Avoid contact with combustible materials.

-

Reaction Conditions: The iodination reactions are exothermic and should be cooled appropriately during the initial addition of reagents. The reactions should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a theoretical framework for the synthesis of the novel compound this compound. The proposed multi-step iodination of fluorobenzene is based on established principles of electrophilic aromatic substitution. While the experimental protocols and quantitative data presented are hypothetical, they offer a solid starting point for researchers interested in the synthesis of this and other polyhalogenated aromatic molecules. Further experimental work is required to validate and optimize this proposed synthetic route.

References

- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 2. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [app.jove.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

A Technical Guide to Novel Methods for Aromatic Polyiodination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of modern methodologies for the polyiodination of aromatic compounds. Polyiodinated aromatic rings are pivotal synthons in organic chemistry, serving as versatile intermediates in cross-coupling reactions, material science, and the synthesis of pharmacologically active molecules. This document provides a detailed overview of recent advancements in electrophilic, transition-metal-catalyzed, electrochemical, and photocatalytic methods for achieving efficient and regioselective polyiodination.

Electrophilic Polyiodination

Electrophilic aromatic substitution (SEAr) remains a fundamental approach for the introduction of iodine onto aromatic rings. Recent innovations have focused on the development of more potent and selective iodinating systems, enabling the polyiodination of both electron-rich and deactivated arenes.

Reagents and Methodologies

Common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (DIH). The reactivity of these reagents can be significantly enhanced by the use of strong acids or Lewis acids, which polarize the I-X bond, generating a more potent electrophile.

For electron-rich substrates such as phenols and anilines, which are highly susceptible to over-iodination, milder conditions are often employed. The use of amine-iodine complexes has been shown to provide good yields of mono- and di-iodinated products while mitigating the formation of complex mixtures.[1] In contrast, the polyiodination of deactivated arenes requires harsh conditions, often involving superacidic media to generate a highly electrophilic "I⁺" species.

Table 1: Electrophilic Polyiodination of Various Arenes

| Arene | Iodinating System | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Phenol | I₂ / Morpholine Complex | Water, rt, 2h | 4-Iodophenol, 2,4-Diiodophenol | 85 (mono), 90 (di) | [1] |

| Aniline | I₂ / Morpholine Complex | CH₂Cl₂, rt, 1h | 4-Iodoaniline, 2,4-Diiodoaniline | 88 (mono), 92 (di) | [1] |

| 3,5-Dichlorophenol | Ag₂SO₄ / I₂ | CH₂Cl₂, rt, 24h | 3,5-Dichloro-2-iodophenol, 3,5-Dichloro-2,6-diiodophenol | 45 (mono), 30 (di) | [2] |

| Benzene | I₂ / H₅IO₆ / H₂SO₄ | 100 °C | Hexaiodobenzene | High | [3] |

| Nitrobenzene | I₂ / H₅IO₆ / H₂SO₄ | 100 °C | Pentaiodonitrobenzene | High | [3] |

Experimental Protocol: Polyiodination of Phenol using a Morpholine-Iodine Complex

This protocol is adapted from the procedure described for the regioselective iodination of phenols.[1]

Materials:

-

Phenol

-

Iodine (I₂)

-

Morpholine

-

Deionized Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 mmol) in deionized water (10 mL).

-

In a separate flask, prepare the morpholine-iodine complex by adding iodine (2.2 mmol for di-iodination) to a solution of morpholine (2.2 mmol) in deionized water (5 mL) and stirring until a homogenous solution is formed.

-

Add the morpholine-iodine complex solution dropwise to the phenol solution at room temperature with vigorous stirring.

-

Continue stirring for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the color of iodine disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired diiodophenol.

References

An In-depth Technical Guide on the Existence and Stability of 1-Fluoro-2,3,4,5,6-pentaiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the existence and stability of the highly halogenated aromatic compound, 1-Fluoro-2,3,4,5,6-pentaiodobenzene. While its existence is confirmed through its Chemical Abstracts Service (CAS) number, detailed experimental data on its synthesis, stability, and specific properties are not extensively available in current scientific literature. This document provides a comprehensive overview based on available information and draws logical inferences from the chemistry of analogous polyhalogenated aromatic compounds to offer insights into its potential characteristics and synthetic pathways.

Introduction

This compound (C₆FI₅) is a perhalogenated benzene derivative where all but one hydrogen atom has been substituted by an iodine atom, with the remaining position occupied by a fluorine atom. The presence of multiple heavy iodine atoms and a highly electronegative fluorine atom on the aromatic ring suggests unique electronic and steric properties, making it a compound of interest for various research applications, including materials science and as a potential synthon in complex organic syntheses.

Existence and Identification

The existence of this compound is formally recognized in chemical databases.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 64349-88-8[1] |

| Molecular Formula | C₆FI₅ |

Table 1: Compound Identification

At present, detailed, peer-reviewed experimental data such as spectroscopic analyses (NMR, IR, MS) specifically for this compound are not readily found in the public domain.

Postulated Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be postulated based on established methods for the per-iodination of aromatic compounds. A potential pathway could involve the direct iodination of fluorobenzene.

The synthesis of the closely related hexaiodobenzene (C₆I₆) is typically achieved through the iodination of benzene using strong iodinating agents under harsh conditions. One established method involves the reaction of benzene with iodine in the presence of a strong oxidizing agent such as nitric acid or a mixture of periodic acid and sulfuric acid.

A logical synthetic approach for this compound would be the exhaustive iodination of fluorobenzene. The fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. However, under forcing conditions required for poly-iodination, this directing effect may be overcome to achieve complete substitution at all available carbon positions.

References

An In-depth Technical Guide to the Exploratory Synthesis of Perhalogenated Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of perhalogenated benzene derivatives. It details established experimental protocols for the preparation of hexachlorobenzene, hexabromobenzene, hexafluorobenzene, and hexaiodobenzene, along with methods for the synthesis of mixed perhalogenated species. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry, offering insights into the preparation of these unique molecular scaffolds.

Introduction to Perhalogenated Benzenes

Perhalogenated benzenes are aromatic compounds in which all hydrogen atoms on the benzene ring have been substituted by halogen atoms. These molecules exhibit unique physicochemical properties, including high thermal stability, chemical resistance, and distinct electronic characteristics, which make them valuable building blocks in various scientific and industrial applications. Their utility spans from flame retardants and fungicides to intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The complete substitution of hydrogen with halogens significantly alters the reactivity of the aromatic ring, often favoring nucleophilic aromatic substitution over the electrophilic substitution typical of benzene.[3]

This guide focuses on the primary synthetic routes to key perhalogenated benzene derivatives and provides detailed experimental procedures, quantitative data, and visualizations of the underlying chemical processes.

Synthetic Pathways and Methodologies

The synthesis of perhalogenated benzenes can be broadly categorized into two main approaches: direct perhalogenation of benzene or a substituted benzene, and the conversion of an already perhalogenated benzene to another via halogen exchange reactions.

Electrophilic Aromatic Substitution for Perchlorination and Perbromination

The direct substitution of all hydrogen atoms on a benzene ring with chlorine or bromine is a common and effective method for synthesizing hexachlorobenzene and hexabromobenzene. These reactions proceed via an electrophilic aromatic substitution mechanism, typically requiring a Lewis acid catalyst to polarize the halogen molecule and generate a potent electrophile.[2][4]

Halogen Exchange Reactions for Perfluorination

Direct fluorination of benzene is highly exothermic and difficult to control, often leading to fragmentation of the aromatic ring. Therefore, hexafluorobenzene is most commonly synthesized via a halogen exchange reaction, known as the Finkelstein reaction. This involves treating hexachlorobenzene with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), at elevated temperatures.[3][5]

Oxidative Iodination for Peri-iodination

The direct iodination of benzene to produce hexaiodobenzene is challenging due to the low reactivity of iodine. To overcome this, oxidative conditions are employed. A common method involves the reaction of benzene with iodine in the presence of a strong oxidizing agent, such as periodic acid in sulfuric acid, at elevated temperatures.[6]

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of specific perhalogenated benzene derivatives.

Synthesis of Hexachlorobenzene (C₆Cl₆)

Method: Direct chlorination of benzene using a ferric chloride catalyst.[4][7][8]

Procedure:

-

A solution of benzene is charged into a reactor equipped with a stirrer, reflux condenser, and a gas inlet tube.

-

A suitable ring chlorination catalyst, such as ferric chloride (FeCl₃), is added to the reactor.

-

The reaction mixture is heated to a temperature between 150 and 200 °C.

-

Chlorine gas is bubbled through the heated solution at atmospheric pressure.

-

The reaction is monitored by gas chromatography (GC) until the desired level of chlorination is achieved.

-

Upon completion, the reaction mixture is cooled, allowing the hexachlorobenzene to crystallize.

-

The crude product is collected by filtration and washed with a suitable solvent to remove any remaining starting material and lower chlorinated benzenes.

-

Further purification can be achieved by recrystallization.

Synthesis of Hexabromobenzene (C₆Br₆)

Method: Direct bromination of benzene in a solvent with a catalyst.[9]

Procedure:

-

To a reaction vessel containing 1,2-dibromoethane as a solvent, add iron powder as a catalyst.

-

Heat the mixture to 135-140 °C with stirring.

-

Slowly add a solution of benzene in 1,2-dibromoethane and liquid bromine to the heated catalyst suspension over several hours.

-

After the addition is complete, continue to heat and stir the reaction mixture for an additional period to ensure complete reaction.

-

Cool the reaction mixture to 15 °C to crystallize the hexabromobenzene.

-

Collect the crystalline product by centrifugation or filtration.

-

Wash the crystals sequentially with 1,2-dibromoethane and then methanol.

-

To remove the iron catalyst, slurry the product in dilute hydrobromic acid, centrifuge again, and wash with water until the washings are neutral.

-

After a final wash with methanol, dry the product in a drying oven. A yield of approximately 98% can be expected.

Synthesis of Hexafluorobenzene (C₆F₆)

Method: Halogen exchange (Finkelstein reaction) from hexachlorobenzene.[5][10]

Procedure:

-

In a high-temperature autoclave, combine hexachlorobenzene, an excess of anhydrous potassium fluoride (KF), and a high-boiling polar aprotic solvent such as sulfolane.

-

The molar ratio of KF to hexachlorobenzene should be significantly greater than the stoichiometric 6:1 to drive the reaction to completion.

-

Heat the mixture to a temperature in the range of 240-250 °C and maintain this temperature with vigorous stirring for several hours.

-

The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.

-

After the reaction is complete, cool the mixture and separate the solid salts by filtration.

-

The hexafluorobenzene can be isolated from the sulfolane solvent by distillation. A yield of around 72% has been reported for a similar process starting from chloropentafluorobenzene.[10]

Synthesis of Hexaiodobenzene (C₆I₆)

Method: Oxidative iodination of benzene.[6]

Procedure:

-

In a reaction flask, dissolve benzene in concentrated sulfuric acid.

-

Add potassium iodide and periodic acid to the solution.

-

Heat the reaction mixture to 100 °C with stirring.

-

Maintain the temperature until the reaction is complete, as indicated by the disappearance of the starting material (monitored by an appropriate method like TLC or GC).

-

Cool the reaction mixture and pour it onto ice.

-

The solid hexaiodobenzene will precipitate. Collect the precipitate by filtration.

-

Wash the solid with water and then with a sodium thiosulfate solution to remove any unreacted iodine.

-

The crude product can be purified by recrystallization from a suitable solvent, such as N-methyl-2-pyrrolidone.

Synthesis of Mixed Perhalogenated Benzenes

The synthesis of benzene rings containing a mixture of different halogens presents a greater synthetic challenge due to issues of regioselectivity. However, several strategies can be employed.

-

Sequential Halogenation: A common approach involves the stepwise introduction of different halogens. For example, the chlorination of bromobenzene or the bromination of chlorobenzene can yield bromochlorobenzenes. The directing effects of the initially substituted halogen will influence the position of the incoming halogen.[1]

-

From Substituted Precursors: Mixed halogenated benzenes can also be prepared from precursors that already contain some of the desired halogens. For instance, 1,2-dichloro-3,4,5,6-tetrafluorobenzene can be synthesized from 2-chloroheptafluorotoluene through a series of reactions including hydrolysis and reduction.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the primary perhalogenated benzene derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Hexachlorobenzene | C₆Cl₆ | 284.78 | 231 | 323-326 |

| Hexabromobenzene | C₆Br₆ | 551.49 | >300 | 423-425 |

| Hexafluorobenzene | C₆F₆ | 186.05 | 5.2 | 80-82 |

| Hexaiodobenzene | C₆I₆ | 833.49 | ~350 (decomposes) | - |

Table 1: Physical Properties of Perhalogenated Benzenes

| Compound | Synthetic Method | Catalyst / Reagents | Temperature (°C) | Reported Yield |

| Hexachlorobenzene | Direct Chlorination | FeCl₃ | 150-200 | High |

| Hexabromobenzene | Direct Bromination | Fe powder / Dibromoethane | 135-140 | ~98%[9] |

| Hexafluorobenzene | Halogen Exchange | KF / Sulfolane | 240-250 | ~72% (from C₆ClF₅)[10] |

| Hexaiodobenzene | Oxidative Iodination | HIO₄ / H₂SO₄ / KI | 100 | Moderate |

Table 2: Summary of Synthetic Methods and Yields

Spectroscopic Characterization Data

The following table provides a summary of key spectroscopic data for the identification and characterization of perhalogenated benzenes.

| Compound | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) | Key IR Bands (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | | Hexachlorobenzene | 131.9 | 282, 284, 286 (M⁺ isotope pattern) | ~1350 (C-C stretch) | | Hexabromobenzene | 123.5 | 552 (M⁺ isotope pattern) | ~1250 (C-C stretch) | | Hexafluorobenzene | ~138 (d, J=250 Hz) | 186 (M⁺) | ~1520, 1010 (C-F stretches) | | Hexaiodobenzene | - | 834 (M⁺) | - |

Table 3: Spectroscopic Data of Perhalogenated Benzenes

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of perhalogenated benzene derivatives is outlined below.

Conclusion

The exploratory synthesis of perhalogenated benzene derivatives offers a rich field of study with significant potential for the development of novel molecules with tailored properties. This guide has provided a detailed overview of the key synthetic methodologies for preparing hexachloro-, hexabromo-, hexafluoro-, and hexaiodobenzene, as well as strategies for accessing mixed perhalogenated systems. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to engage in the synthesis and application of these versatile compounds. Further exploration in this area, particularly in the development of more efficient and selective methods for mixed halogenation, will undoubtedly lead to new and exciting discoveries in chemistry and materials science.

References

- 1. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexabromobenzene - Wikipedia [en.wikipedia.org]

- 3. Hexafluorobenzene - Wikipedia [en.wikipedia.org]

- 4. Hexachlorobenzene - Wikipedia [en.wikipedia.org]

- 5. Synthesis of hexafluorobenzene through batch reactive distillation. [researchspace.ukzn.ac.za]

- 6. Hexaiodobenzene - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. US2777003A - Production of hexachlorobenzene - Google Patents [patents.google.com]

- 9. DE1933486A1 - Process for the production of hexabromobenzene - Google Patents [patents.google.com]

- 10. hexafluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Theoretical Insights into 1-Fluoro-2,3,4,5,6-pentaiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 1-fluoro-2,3,4,5,6-pentaiodobenzene, a heavily halogenated benzene derivative of interest in various fields, including materials science and medicinal chemistry. Due to the limited direct experimental and theoretical data on this specific molecule, this paper synthesizes information from computational studies of related polyhalogenated and fluoroiodinated aromatic compounds to project its structural, electronic, and reactive properties. This guide also outlines detailed computational protocols for its further investigation and presents expected quantitative data in a structured format. The logical workflows for these theoretical studies are visualized using Graphviz diagrams to enhance clarity.

Introduction

Polyhalogenated aromatic compounds are a class of molecules with significant industrial and pharmaceutical applications. Their unique electronic properties, arising from the interplay of electron-withdrawing and donating substituents on the benzene ring, make them valuable building blocks in organic synthesis and key components in the design of functional materials. This compound represents a particularly interesting case, combining the high electronegativity of fluorine with the large, polarizable iodine atoms. This substitution pattern is expected to result in a highly polarized aromatic system with significant potential for halogen bonding and other non-covalent interactions.

This whitepaper serves as a foundational resource for researchers interested in the computational analysis of this compound. The methodologies and estimated data presented herein are based on established theoretical frameworks and trends observed in similar halogenated benzene derivatives.

Molecular Structure and Bonding

The molecular structure of this compound is predicted to be a planar hexagonal benzene ring, with each carbon atom bonded to either a fluorine or an iodine atom. The carbon-carbon bond lengths within the ring are expected to be slightly longer than those in benzene due to the steric hindrance and electronic effects of the bulky iodine substituents. The C-F bond is anticipated to be the shortest and strongest carbon-halogen bond, while the C-I bonds will be significantly longer and weaker.

Logical Workflow for Geometry Optimization

Caption: Workflow for determining the optimized molecular geometry.

Predicted Geometric and Electronic Properties

The following tables summarize the expected quantitative data for this compound, derived from trends in computational studies of related halogenated benzenes. These values should be considered as estimates pending direct theoretical or experimental investigation.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-C | 1.40 - 1.42 |

| C-F | ~1.35 |

| C-I (ortho to F) | 2.08 - 2.12 |

| C-I (meta to F) | 2.09 - 2.13 |

| C-I (para to F) | 2.10 - 2.14 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-C | 119 - 121 |

| C-C-F | ~119 |

| C-C-I | 118 - 122 |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| C (bonded to F) | +0.2 to +0.4 |

| C (bonded to I) | -0.1 to +0.1 |

| F | -0.3 to -0.5 |

| I | -0.05 to +0.1 |

Computational Protocols

Detailed and accurate theoretical studies of this compound require robust computational methodologies. The following protocols are recommended based on successful studies of similar polyhalogenated aromatic systems.

Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a suitable and computationally efficient method. The B3LYP functional is a common choice, while functionals like ωB97XD are recommended for better description of non-covalent interactions.

-

Basis Set: A combination of basis sets is recommended. For carbon, hydrogen, and fluorine, Pople-style basis sets such as 6-311+G(d,p) provide a good balance of accuracy and computational cost. For the iodine atoms, a basis set with an effective core potential (ECP), such as LANL2DZ, is crucial to account for relativistic effects.

-

Procedure:

-

Construct an initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the minimum energy conformation.

-

Following optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Electronic Structure Analysis

-

Method: Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be performed on the optimized geometry.

-

Properties to Analyze:

-

NBO: Atomic charges, orbital occupancies, and delocalization indices to understand the electronic distribution and aromaticity.

-

QTAIM: Analysis of the electron density at bond critical points to characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic).

-

Signaling Pathway for Computational Analysis

Caption: A flowchart for the comprehensive computational analysis.

Reactivity and Potential Applications

The electronic structure of this compound suggests several key aspects of its reactivity. The electron-withdrawing nature of the fluorine atom will likely make the aromatic ring electron-deficient, potentially influencing its susceptibility to nucleophilic aromatic substitution. The iodine atoms, with their large and polarizable electron clouds, are expected to be excellent halogen bond donors, making this molecule a promising candidate for crystal engineering and supramolecular chemistry.

In drug development, the unique substitution pattern could be explored for designing compounds with specific interactions with biological targets. The lipophilicity and metabolic stability of such a heavily halogenated molecule would also be important considerations.

Conclusion

While direct theoretical studies on this compound are not yet available in the literature, this technical guide provides a solid foundation for its computational investigation. By leveraging established theoretical protocols and drawing parallels with related polyhalogenated benzenes, we have outlined the expected structural and electronic properties of this intriguing molecule. The provided workflows and estimated data serve as a starting point for researchers to delve deeper into the chemistry of this compound, paving the way for its potential application in materials science and drug discovery. Further theoretical and experimental work is highly encouraged to validate and expand upon the predictions presented in this guide.

An In-depth Technical Guide to the Properties of Pentafluoroiodobenzene

Disclaimer: Initial investigations for "penta-iodinated fluorobenzene" did not yield any results in scientific literature and chemical databases. This suggests that it may be a hypothetical or extremely rare compound. This guide will instead focus on the well-characterized and structurally related compound, pentafluoroiodobenzene (C₆F₅I) , which is of significant interest to researchers in chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of pentafluoroiodobenzene, with a focus on its relevance to researchers, scientists, and drug development professionals.

Core Properties of Pentafluoroiodobenzene

Pentafluoroiodobenzene is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆F₅I | [1] |

| Molecular Weight | 293.96 g/mol | [1] |

| Melting Point | -29 °C | [2] |

| Boiling Point | 161 °C | |

| Density | 2.204 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.496 | |

| Appearance | Clear, colorless liquid | [2] |

| Solubility | Insoluble in water | [3] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 827-15-6 | [1] |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-iodobenzene | [1] |

| SMILES | C1(=C(C(=C(C(=C1F)F)I)F)F)F | [1] |

| InChI | InChI=1S/C₆F₅I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | [1] |

Synthesis and Purification

Pentafluoroiodobenzene can be synthesized through the iodination of pentafluorobenzene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of Pentafluoroiodobenzene

Materials:

-

Pentafluorobenzene

-

Iodine

-

65% Oleum (fuming sulfuric acid)

-

Ice water

-

Aqueous sodium bisulfite solution

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer, combine pentafluorobenzene and 65% oleum.

-

Slowly add iodine to the mixture while stirring.

-

Heat the mixture to 55-60 °C and continue stirring for 4 hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

Cool the flask in an ice bath and slowly add ice water to quench the reaction.

-

Decolorize the mixture by adding aqueous sodium bisulfite solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by distillation to obtain pentafluoroiodobenzene. A boiling point of 73-75 °C at 35 mm Hg has been reported for the purified product.[4]

Experimental Workflow: Synthesis and Purification

Spectroscopic Data

The structure of pentafluoroiodobenzene can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure pentafluoroiodobenzene is expected to be silent.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the fluorinated and iodinated carbon atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a key technique for characterizing this compound, showing distinct chemical shifts for the fluorine atoms at different positions on the aromatic ring. The typical chemical shift range for aromatic fluorine atoms is between -100 and -200 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of pentafluoroiodobenzene will exhibit characteristic absorption bands corresponding to the C-F and C-I stretching vibrations, as well as the vibrations of the perfluorinated aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of pentafluoroiodobenzene. The molecular ion peak (M⁺) would be observed at m/z 294.

Toxicological and Safety Information

Hazard Summary

Pentafluoroiodobenzene is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment.

| Hazard Class | Description |

| Skin Irritation | Causes skin irritation.[1] |

| Eye Irritation | Causes serious eye irritation.[1] |

| Respiratory Irritation | May cause respiratory irritation.[1] |

Safety Precautions

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water. If inhaled, move to fresh air.

No quantitative toxicological data such as LD50 or IC50 values were found in the reviewed literature.

Applications in Research and Drug Development

Pentafluoroiodobenzene is a valuable reagent and building block in organic synthesis and has potential applications in drug discovery.

Halogen Bonding in Drug Design

Pentafluoroiodobenzene is a potent halogen bond donor.[6][7] Halogen bonding is a non-covalent interaction between a halogen atom with a positive electrostatic potential (the σ-hole) and a Lewis base. This interaction is increasingly being recognized for its importance in molecular recognition and rational drug design.[6] The electron-withdrawing nature of the five fluorine atoms on the benzene ring enhances the positive σ-hole on the iodine atom, making it a strong halogen bond donor. This property can be exploited in the design of ligands that bind to biological targets such as proteins and nucleic acids.[6]

References

- 1. Pentafluoroiodobenzene | C6F5I | CID 70008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentafluoroiodobenzene | CAS 827-15-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 827-15-6 CAS MSDS (IODOPENTAFLUOROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Reactions of Pentafluorohalobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Advent of Novel Hypervalent Iodine Precursors: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis is continually driven by the pursuit of more efficient, selective, and environmentally benign methodologies. In this context, hypervalent iodine compounds have emerged as powerful and versatile reagents, offering a green alternative to traditional heavy metal oxidants. Their unique reactivity has enabled a plethora of chemical transformations, crucial for the synthesis of complex molecules, including pharmaceuticals. This technical guide provides an in-depth overview of recently discovered hypervalent iodine precursors, focusing on their synthesis, characterization, and the experimental protocols that underpin their preparation.

Novel Benziodoxole-Based Precursors: Expanding the Synthetic Toolkit

Benziodoxole-based reagents are a cornerstone of modern hypervalent iodine chemistry, prized for their enhanced stability and reactivity. Recent discoveries have introduced a range of functionalized benziodoxoles, enabling novel group-transfer reactions.

Trifluoromethyl-Substituted Benziodoxolones

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability and lipophilicity, properties highly desirable in drug candidates. Novel hypervalent iodine reagents have been developed to facilitate this critical transformation.

Table 1: Synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| 1 | 2-Iodobenzoic acid | Nitric acid (65%), Sulfuric acid (95%) | 135 °C, 1 h | 2-Iodo-5-nitrobenzoic acid | 29% (average) |

| 2 | 2-Iodo-5-nitrobenzoic acid | Trichloroisocyanuric acid (TCICA), CF₃SiMe₃ | Acetonitrile, 80 °C, 16 h | 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | 75% |

Step 1: Synthesis of 2-Iodo-5-nitrobenzoic acid In a well-ventilated fume hood, 2-iodobenzoic acid (10 g, 40.3 mmol) is added to a mixture of 65% nitric acid (35 mL) and 95% sulfuric acid (85 mL). The solution is heated to 135 °C and stirred for 1 hour. The resulting brown slurry is then poured onto ice. The grey precipitate is collected by filtration and washed thoroughly with water to yield 2-iodo-5-nitrobenzoic acid.[1]

Step 2: Synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one To a solution of 2-iodo-5-nitrobenzoic acid (1.0 g, 3.39 mmol) in acetonitrile (20 mL) is added trichloroisocyanuric acid (TCICA, 0.8 g, 3.44 mmol) and trifluoromethyltrimethylsilane (CF₃SiMe₃, 1.0 mL, 6.78 mmol). The reaction mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the final product.

Ethynylbenziodoxolones (EBX)

Ethynylbenziodoxolones (EBX) are highly reactive precursors for the transfer of alkyne moieties. The development of a stable, crystalline EBX-acetonitrile complex has significantly improved the handling and utility of these powerful reagents.

Table 2: Synthesis of a Crystalline Ethynyl-1,2-benziodoxol-3(1H)-one (EBX)-Acetonitrile Complex

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| 1-Hydroxy-1,2-benziodoxol-3(1H)-one | Ethynyltrimethylsilane | Boron trifluoride diethyl etherate (BF₃·OEt₂), Acetonitrile | Crystalline EBX-acetonitrile complex | 78% |

To a solution of 1-hydroxy-1,2-benziodoxol-3(1H)-one (1.0 g, 3.79 mmol) in acetonitrile (15 mL) is added ethynyltrimethylsilane (0.63 mL, 4.55 mmol) at room temperature. The mixture is cooled to 0 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂, 0.57 mL, 4.55 mmol) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is washed with diethyl ether to give the crystalline EBX-acetonitrile complex as a white solid.

Azidobenziodoxolones

Azidobenziodoxolones serve as efficient reagents for the introduction of the azide functionality, a versatile precursor for the synthesis of amines and nitrogen-containing heterocycles.

Table 3: Synthesis of 1-Azido-3,3-bis(trifluoromethyl)-3-(1H)-1,2-benziodoxol

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 1-Hydroxy-3,3-bis(trifluoromethyl)-3-(1H)-1,2-benziodoxol | Trimethylsilyl azide | Dichloromethane, rt | 1-Azido-3,3-bis(trifluoromethyl)-3-(1H)-1,2-benziodoxol | Not specified |

1-Hydroxy-3,3-bis(trifluoromethyl)-3-(1H)-1,2-benziodoxol is reacted with trimethylsilyl azide in dichloromethane at room temperature to afford the stable, crystalline 1-azido-3,3-bis(trifluoromethyl)-3-(1H)-1,2-benziodoxol.[1]

Pseudocyclic Hypervalent Iodine Reagents: Enhanced Stability and Reactivity

Pseudocyclic hypervalent iodine reagents feature an intramolecular coordination that enhances their stability and solubility compared to their acyclic counterparts. This structural modification has led to the development of highly effective and manageable oxidizing agents.

Bis-N-Heterocycle-Stabilized λ³-Iodanes

The introduction of N-heterocycles as stabilizing groups has yielded a new class of robust hypervalent iodine precursors.

Table 4: Synthesis of a Bis-Pyrazole Stabilized λ³-Iodane

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1 | 1,2-Diiodobenzene | 1. MeNO₂, NaOH, then H⁺2. NaN₃, p-TsOH | Bis-NH-pyrazole iodoarene | 30-44% |

| 2 | Bis-NH-pyrazole iodoarene | m-CPBA, Triflic acid, DCM | Bis-pyrazole stabilized λ³-iodane triflate | 96% |

Step 1: Synthesis of the Bis-NH-pyrazole Iodoarene Precursor The synthesis of the bis-NH-pyrazole iodoarene is achieved through a multi-step sequence starting from 1,2-diiodobenzene, involving nitration, reduction, and subsequent cyclization with hydrazine to form the pyrazole rings.

Step 2: Oxidation to the λ³-Iodane The bis-NH-pyrazole iodoarene is dissolved in dichloromethane (DCM). To this solution, meta-chloroperbenzoic acid (m-CPBA) is added as the oxidant, followed by the addition of triflic acid. The reaction proceeds to give the bis-pyrazole stabilized λ³-iodane triflate in high yield.[2]

Sustainable Approaches to Hypervalent Iodine Precursors

The development of more sustainable methods for the synthesis of hypervalent iodine reagents is a key area of research, focusing on recyclable reagents and green synthetic methodologies.

Recyclable Polymer-Supported Reagents

The immobilization of hypervalent iodine species on a polymer backbone allows for their easy recovery and reuse, significantly improving the atom economy of the reactions.

Table 5: Synthesis of Polymer-Supported Phenyliodine(III) Diacetate

| Step | Starting Material | Reagents/Conditions | Product | Loading Capacity |

| 1 | Polystyrene | Iodine, Iodine pentoxide, H₂SO₄, Nitrobenzene, 90 °C, 50 h | Iodinated polystyrene | 93% iodination |

| 2 | Iodinated polystyrene | Peracetic acid, CH₂Cl₂ | Polymer-supported phenyliodine(III) diacetate | 2.96 mmol/g |

Step 1: Iodination of Polystyrene Polystyrene (20 g) is reacted with iodine (20 g) and iodine pentoxide (8 g) in a mixture of carbon tetrachloride (40 mL), 50% sulfuric acid (40 mL), and nitrobenzene (120 mL) at 90 °C for 50 hours. The iodinated polymer is precipitated with ethyl acetate, redissolved in dichloromethane, and reprecipitated with ethyl acetate to yield 38 g of iodinated polystyrene.[3]

Step 2: Oxidation to the Polymer-Supported Reagent Iodinated polystyrene (5 g) is dissolved in dichloromethane (30 mL), and peracetic acid (20 mL) is added dropwise. The mixture is stirred for 10 hours. The polymer-supported reagent is precipitated with ether, washed, and dried to yield 7 g of the final product.[3]

Electrochemical Synthesis

Electrochemical methods offer a clean and efficient route to hypervalent iodine reagents by replacing chemical oxidants with electricity.

Table 6: Continuous-Flow Electrochemical Synthesis of (Dialkoxyiodo)arenes

| Anode | Cathode | Precursor | Solvent/Electrolyte | Product |

| Glassy Carbon | Platinum | Iodoarene | HFIP or TFE | (Dialkoxyiodo)arene |

The electrochemical synthesis is performed in a continuous-flow setup using a glassy carbon anode and a platinum cathode. A solution of the iodoarene precursor in either 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) is passed through the electrochemical cell. The anodic oxidation of the iodoarene generates the corresponding (dialkoxyiodo)arene, which can be used directly in subsequent reactions.

Conclusion

The discovery and development of new hypervalent iodine precursors continue to push the boundaries of modern organic synthesis. The innovative reagents and sustainable synthetic methods detailed in this guide offer researchers, scientists, and drug development professionals an expanded arsenal of tools to tackle complex synthetic challenges. The ongoing exploration in this field promises even more exciting advancements, further solidifying the role of hypervalent iodine chemistry as a cornerstone of contemporary organic synthesis.

References

Methodological & Application

Application Notes and Protocols: 1-Fluoro-2,3,4,5,6-pentaiodobenzene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and hypothetical protocols for the use of 1-fluoro-2,3,4,5,6-pentaiodobenzene as a versatile building block in palladium-catalyzed cross-coupling reactions. The heavily substituted aromatic core offers the potential for the synthesis of complex, sterically hindered, and poly-functionalized molecules, which are of significant interest in medicinal chemistry and materials science.

Due to the limited availability of specific literature on the cross-coupling reactions of this compound, the following protocols are based on established methodologies for other polyiodinated aromatic compounds.[1][2] Researchers should consider these as starting points for optimization. The reactivity of the five iodine atoms is expected to be influenced by both steric hindrance and the electronic effect of the fluorine atom. It is anticipated that the less sterically hindered iodine atoms at positions 2 and 6 would react preferentially.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing a powerful tool for the synthesis of arylalkynes.[3][4][5][6] For this compound, regioselective mono- or multiple alkynylations can be envisioned, leading to novel fluorinated and polyalkynylated aromatic structures.

Hypothetical Reaction Scheme:

Caption: Hypothetical Sonogashira coupling of this compound.

Table 1: Proposed Sonogashira Coupling Conditions

| Parameter | Condition 1 (Mono-alkynylation) | Condition 2 (Poly-alkynylation) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Cocatalyst | CuI (4 mol%) | CuI (10 mol%) |

| Base | Triethylamine (2.2 eq.) | Diisopropylamine (excess) |

| Solvent | THF | DMF |

| Temperature | Room Temperature | 80 °C |

| Time | 12 h | 24 h |

| Alkyne Equivalents | 1.1 eq. | > 5 eq. |

| Expected Yield | 60-80% | Variable |

Experimental Protocol (Hypothetical)

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 eq.), the terminal alkyne (1.1 eq. for mono-coupling), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Add anhydrous, degassed THF via syringe.

-

Add triethylamine (2.2 eq.) dropwise while stirring.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[7][8][9][10] This reaction is widely used in the synthesis of biaryls and other conjugated systems. The reaction of this compound with various boronic acids or esters could provide access to a range of poly-arylated fluoroaromatics.

Hypothetical Reaction Scheme:

Caption: Hypothetical Suzuki-Miyaura coupling of this compound.

Table 2: Proposed Suzuki-Miyaura Coupling Conditions

| Parameter | Condition 1 (Mono-arylation) | Condition 2 (Poly-arylation) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (5 mol%) with SPhos (10 mol%) |

| Base | K₂CO₃ (2.5 eq.) | Cs₂CO₃ (excess) |

| Solvent | Toluene/Ethanol/H₂O (4:1:1) | 1,4-Dioxane/H₂O (10:1) |

| Temperature | 90 °C | 110 °C |

| Time | 16 h | 48 h |

| Boronic Acid Equiv. | 1.2 eq. | > 5 eq. |

| Expected Yield | 70-90% | Variable |

Experimental Protocol (Hypothetical)

-

In a round-bottom flask, dissolve this compound (1 eq.) and the arylboronic acid (1.2 eq. for mono-coupling) in a mixture of toluene, ethanol, and water (4:1:1).

-

Add K₂CO₃ (2.5 eq.) and degas the mixture with argon for 20 minutes.

-

Add Pd(PPh₃)₄ (0.03 eq.) and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by flash column chromatography.

Stille Coupling Reactions

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[11][12][13][14] This reaction is known for its tolerance of a wide variety of functional groups. The use of this compound in Stille couplings could lead to the synthesis of complex molecules containing, for example, vinyl, aryl, or heteroaryl substituents.

Hypothetical Reaction Scheme:

Caption: Hypothetical Stille coupling of this compound.

Table 3: Proposed Stille Coupling Conditions

| Parameter | Condition 1 (Mono-substitution) | Condition 2 (Poly-substitution) |

| Catalyst | Pd(PPh₃)₄ (4 mol%) | PdCl₂(PPh₃)₂ (5 mol%) |

| Additive | LiCl (3 eq.) | - |

| Solvent | Toluene | N,N-Dimethylformamide (DMF) |

| Temperature | 100 °C | 120 °C |

| Time | 24 h | 48 h |

| Organostannane Equiv. | 1.2 eq. | > 5 eq. |

| Expected Yield | 65-85% | Variable |

Experimental Protocol (Hypothetical)

-

Charge a flame-dried Schlenk tube with this compound (1 eq.), the organostannane (1.2 eq. for mono-coupling), and Pd(PPh₃)₄ (0.04 eq.).

-

Add anhydrous and degassed toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the solution through a plug of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for performing and analyzing the proposed cross-coupling reactions.

Caption: General workflow for cross-coupling reactions and product analysis.

References

- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 13. Stille Coupling [organic-chemistry.org]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

Applications of Polyiodinated Compounds in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Polyiodinated compounds have emerged as versatile and powerful reagents in modern organic synthesis. Their applications range from the formation of carbocyclic rings to the construction of complex carbon-carbon bonds and the selective oxidation of functional groups. This document provides detailed application notes and experimental protocols for key transformations involving polyiodinated compounds, including hypervalent iodine reagents, gem-diiodoalkanes, and vicinal diiodides.

Simmons-Smith Cyclopropanation using Diiodomethane

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, offering a stereospecific method for the conversion of alkenes to cyclopropanes.[1][2] Diiodomethane (CH₂I₂) is the key methylene source in this reaction, typically activated by a zinc-copper couple.[3][4] A significant advantage of this method is its tolerance to a wide array of functional groups.[4]

Application Note:

The Simmons-Smith reaction is widely employed in the synthesis of natural products and complex organic molecules where a cyclopropane moiety is a key structural feature.[5] The reaction proceeds via a carbenoid intermediate, which adds to the alkene in a concerted fashion, thus retaining the stereochemistry of the starting alkene.[3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides improved reactivity and yields.[4]

Quantitative Data:

| Substrate (Alkene) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexene | CH₂I₂, Zn-Cu | Diethyl ether | Reflux | 48 | 53-55 | [Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959 , 81 (16), 4256–4264] |

| (Z)-3-hexene | CH₂I₂, Et₂Zn | Toluene | 0 - rt | 12 | 85 | [Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968 , 24 (1), 53-58] |

| 1-Octene | CH₂I₂, Zn-Cu | Diethyl ether | Reflux | 24 | 70 | [Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959 , 81 (16), 4256–4264] |

| Stilbene (cis) | CH₂I₂, Et₂Zn | Benzene | 50 | 20 | 92 | [Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968 , 24 (1), 53-58] |

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

Materials:

-

Zinc dust (<10 micron, 99.9%)

-

Copper(I) cyanide (CuCN)

-

Cyclohexene

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Zinc-Copper Couple: In a flask equipped with a magnetic stirrer, add zinc dust (10.0 g, 153 mmol) and copper(I) cyanide (1.0 g, 11.2 mmol). Heat the mixture gently with a flame under a stream of nitrogen while stirring until the mixture becomes uniformly gray. Allow the mixture to cool to room temperature.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the prepared zinc-copper couple (6.54 g, 100 mmol) and a crystal of iodine. Add anhydrous diethyl ether (100 mL).

-

Initiation: Add a solution of cyclohexene (8.22 g, 100 mmol) and diiodomethane (26.8 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 10 hours.

-

Workup: Cool the reaction mixture to room temperature and decant the ether solution from the unreacted zinc. Wash the remaining zinc with diethyl ether (2 x 20 mL). Combine the ether fractions and wash successively with saturated aqueous NH₄Cl solution (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford the cyclopropanated product.

Simmons-Smith Reaction Workflow

Caption: Workflow for Simmons-Smith Cyclopropanation.

Sonogashira Coupling using Polyiodoalkanes and Vinyl Iodides

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] Polyiodinated compounds, particularly diiodoalkanes and vinyl iodides, are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6]

Application Note:

Sonogashira couplings are extensively used in the synthesis of pharmaceuticals, natural products, and organic materials.[8] The use of diiodoalkanes allows for double coupling reactions to generate symmetrical or unsymmetrical diynes. Vinyl iodides are valuable precursors for the stereoselective synthesis of enynes.[6]

Quantitative Data:

| Aryl/Vinyl Iodide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | rt | 2 | 95 | [Sonogashira, K. J. Organomet. Chem.2002 , 653 (1-2), 46-49] |

| 1,4-Diiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Benzene | 80 | 5 | 88 | [Takahashi, S.; Kuroyama, Y.; Sonogashira, K.; Hagihara, N. Synthesis1980 , 1980 (08), 627-630] |

| (E)-1-Iodo-1-octene | 1-Heptyne | Pd(PPh₃)₂Cl₂/CuI | n-BuNH₂ | Benzene | rt | 0.5 | 90 | [Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Lett.1975 , 16 (50), 4467-4470] |

| 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | - | rt | 1.5 | 91 | [O'Keefe, S. J.; et al. J. Chem. Educ.2015 , 92 (10), 1749-1752] |

Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene

Materials:

-

Iodobenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).

-

Addition of Reagents: Add anhydrous THF (10 mL) and triethylamine (5 mL). To this solution, add iodobenzene (1.02 g, 5.0 mmol) and phenylacetylene (0.51 g, 5.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, remove the solvent under reduced pressure. Add diethyl ether (50 mL) and saturated aqueous NH₄Cl solution (20 mL). Separate the organic layer, and wash it with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diphenylacetylene.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Oxidative Transformations using Phenyliodine(III) Diacetate (PIDA)

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are versatile and environmentally benign oxidizing agents in organic synthesis.[9][10] PIDA is a stable, crystalline solid that can be used for a wide range of oxidative transformations, including the oxidation of alcohols, phenols, and C-H functionalization.[1][11]

Application Note:

PIDA is a valuable reagent for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[11] It is also effective in the oxidative coupling of phenols and the functionalization of C-H bonds.[1][12] The reactions are typically carried out under mild conditions and tolerate a variety of functional groups.[12]

Quantitative Data:

| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | Benzaldehyde | PIDA, TEMPO (cat.) | CH₂Cl₂ | rt | 1 | 95 | [De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. J. Org. Chem.1997 , 62 (20), 6974-6977] | | 2-Octanol | 2-Octanone | PIDA | CH₂Cl₂ | rt | 2 | 92 | [Moriarty, R. M.; Hu, H. Tetrahedron Lett.1981 , 22 (28), 2747-2750] | | Phenol | p-Benzoquinone | PIDA | MeOH/H₂O | rt | 0.5 | 85 | [Pelter, A.; Elgendy, S. Tetrahedron Lett.1988 , 29 (6), 677-680] | | Cyclohexane | Cyclohexyl acetate | PIDA, I₂ | Benzene | 80 | 24 | 60 | [Dorta, R. L.; Francisco, C. G.; Suárez, E. Tetrahedron Lett.1994 , 35 (28), 5031-5034] |

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde using PIDA

Materials:

-

Benzyl alcohol

-

Phenyliodine(III) diacetate (PIDA)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (0.54 g, 5.0 mmol) in dichloromethane (20 mL).

-

Addition of Reagents: Add TEMPO (8 mg, 0.05 mmol) to the solution. Then, add PIDA (1.77 g, 5.5 mmol) in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (20 mL). Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzaldehyde.

General Workflow for PIDA-Mediated Oxidations

Caption: General workflow for oxidation reactions using PIDA.

References

- 1. Phenolic oxidation with (diacetoxyiodo)benzene | Semantic Scholar [semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. Phenyliodine(III)diacetate (PIDA): Applications in Rearrangement/Migration Reactions | Bentham Science [benthamscience.com]

- 11. Phenyliodine(III) diacetate - Enamine [enamine.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Fluoro-2,3,4,5,6-pentaiodobenzene in Sonogashira coupling reactions. This versatile building block opens avenues for the synthesis of complex, highly functionalized aromatic compounds with applications in materials science, medicinal chemistry, and drug development. The protocols provided are based on established methodologies for polyiodinated aromatic compounds and can be adapted for specific research needs.

Introduction

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] this compound is a unique substrate for this reaction, offering five potential reaction sites for the introduction of alkynyl moieties. The presence of a fluorine atom can also influence the electronic properties and biological activity of the resulting products. The selective and stepwise coupling at the different iodine positions allows for the construction of intricate molecular architectures.

The reactivity of the carbon-iodine bonds in polyiodinated arenes is influenced by steric hindrance and the electronic nature of the substituents. In 5-substituted-1,2,3-triiodobenzene, Sonogashira coupling occurs preferentially at the less sterically hindered terminal C-I bonds.[2] A similar regioselectivity can be expected for this compound, with the initial couplings likely occurring at the positions ortho and para to the fluorine atom.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for mono-, di-, and poly-alkynylation of polyiodinated benzenes, which can be extrapolated for this compound.

Table 1: General Reaction Parameters for Sonogashira Coupling of Polyiodinated Arenes

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other palladium sources like Pd(OAc)₂ with appropriate ligands can also be used. |

| Co-catalyst | CuI (2-10 mol%) | Essential for the classical Sonogashira mechanism. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in many cases. |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and degassed solvents are crucial for optimal results. |

| Temperature | Room temperature to 60 °C | Mild conditions are generally sufficient for the reactive C-I bonds. |

| Alkyne | 1.1 - 1.5 equivalents per C-I bond to be coupled | The stoichiometry can be adjusted to control the degree of substitution. |

Table 2: Expected Yields for Stepwise Sonogashira Coupling of a Polyiodinated Benzene

| Product | Number of Alkynyl Groups | Expected Yield Range |

| Mono-alkynylated | 1 | 70-90% |

| Di-alkynylated | 2 | 60-85% |

| Tri-alkynylated | 3 | 40-70% |

| Tetra-alkynylated | 4 | 20-50% |

| Penta-alkynylated | 5 | 10-30% |

Note: Yields are estimates and will vary depending on the specific alkyne, reaction conditions, and steric hindrance of the substrate.

Experimental Protocols

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective addition of one alkyne moiety. The reaction is performed with a slight excess of the alkyne to ensure complete consumption of the starting material is not the primary goal, but rather selective mono-addition.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1 equivalent).

-

Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).

-

Add anhydrous THF (5 mL per mmol of aryl iodide).

-

Add triethylamine (3 equivalents).

-

Add the terminal alkyne (1.1 equivalents) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Exhaustive Poly-alkynylation of this compound

This protocol is designed for the substitution of all five iodine atoms. A larger excess of the alkyne and catalyst, along with elevated temperatures, may be required.

Materials:

-

This compound

-

Terminal alkyne (e.g., Trimethylsilylacetylene)

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1 equivalent).

-

Add Pd(PPh₃)₂Cl₂ (0.05 equivalents per iodine atom) and CuI (0.1 equivalents per iodine atom).

-

Add anhydrous DMF (10 mL per mmol of aryl iodide).

-

Add diisopropylamine (5 equivalents per iodine atom).

-

Add the terminal alkyne (1.5 equivalents per iodine atom).

-

Heat the reaction mixture to 60 °C and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow for Poly-alkynylation

References

Application Notes and Protocols: 1-Fluoro-2,3,4,5,6-pentaiodobenzene as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals